Tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate, also known as AldrichCPR, is a chemical compound with the empirical formula C19H28N2O4 and a molecular weight of 348.44 g/mol . This compound is characterized by its solid form and is used primarily in early discovery research .
Preparation Methods
The synthesis of tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate involves several steps. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biological pathways and interactions.
Medicine: It is investigated for potential therapeutic applications, although specific uses are still under exploration.
Industry: Its applications in industrial settings are limited due to its primary use in research.
Mechanism of Action
The mechanism of action for tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzymatic activities and receptor interactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate include:
- tert-Butyl 2,3-dihydro-1,4-benzodioxin-6-yl (4-piperidinyl)carbamate
- tert-Butyl (1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)methyl)carbamate
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(22)21(15-6-8-20-9-7-15)13-14-4-5-16-17(12-14)24-11-10-23-16/h4-5,12,15,20H,6-11,13H2,1-3H3 |
InChI Key |
VYHBNPXKBMVLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CCNCC3 |
Origin of Product |
United States |
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